N-(1-Cyanocyclohexyl)-2-((4-ethoxyphenyl)amino)propanamide

Catalog No.
S13885724
CAS No.
M.F
C18H25N3O2
M. Wt
315.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-Cyanocyclohexyl)-2-((4-ethoxyphenyl)amino)pro...

Product Name

N-(1-Cyanocyclohexyl)-2-((4-ethoxyphenyl)amino)propanamide

IUPAC Name

N-(1-cyanocyclohexyl)-2-(4-ethoxyanilino)propanamide

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

InChI

InChI=1S/C18H25N3O2/c1-3-23-16-9-7-15(8-10-16)20-14(2)17(22)21-18(13-19)11-5-4-6-12-18/h7-10,14,20H,3-6,11-12H2,1-2H3,(H,21,22)

InChI Key

SBPDUSYVNBKZCR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(C)C(=O)NC2(CCCCC2)C#N

N-(1-Cyanocyclohexyl)-2-((4-ethoxyphenyl)amino)propanamide is a synthetic compound notable for its potential applications in medicinal chemistry and biological research. With a molecular formula of C19H24N2O and a molecular weight of approximately 296.41 g/mol, this compound features a cyanocyclohexyl moiety and an ethoxyphenyl group, which contribute to its unique chemical properties. The presence of the cyanide group may influence its reactivity and biological activity, making it a compound of interest in various research fields.

Typical for amides and aromatic compounds:

  • Hydrolysis: This compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  • Reduction: The nitrile group may be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
  • Substitution Reactions: The ethoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

These reactions highlight the compound's potential for further derivatization to explore structure-activity relationships.

Research indicates that N-(1-Cyanocyclohexyl)-2-((4-ethoxyphenyl)amino)propanamide exhibits various biological activities. Preliminary studies suggest it may possess:

  • Antitumor Properties: The compound has been evaluated for its potential to inhibit cancer cell proliferation, showing promise in preclinical models.
  • Anti-inflammatory Effects: Its structural components may contribute to modulating inflammatory pathways, although specific mechanisms require further investigation.
  • Neuroprotective Activity: Given its structural similarities to known neuroprotective agents, it may offer protective effects against neurodegenerative processes.

Further pharmacological studies are necessary to elucidate these activities and determine the underlying mechanisms.

The synthesis of N-(1-Cyanocyclohexyl)-2-((4-ethoxyphenyl)amino)propanamide typically involves several steps:

  • Preparation of the Cyanocyclohexyl Intermediate: Cyclohexanone is reacted with sodium cyanide to introduce the cyano group, followed by reduction to obtain the desired intermediate.
  • Amination Reaction: The cyanocyclohexyl intermediate is then reacted with 4-ethoxyphenylamine in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation.
  • Final Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.

This multi-step synthesis underscores the complexity involved in producing this compound for research purposes.

N-(1-Cyanocyclohexyl)-2-((4-ethoxyphenyl)amino)propanamide has several potential applications:

  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new therapeutics targeting cancer and inflammatory diseases.
  • Chemical Probes: It can serve as a biochemical probe in research settings to study specific biological pathways or interactions.
  • Material Science: The compound's properties may lend themselves to applications in creating novel materials or coatings.

These applications highlight the versatility of this compound across different scientific domains.

Interaction studies involving N-(1-Cyanocyclohexyl)-2-((4-ethoxyphenyl)amino)propanamide have focused on its binding affinity with various biological targets, including:

  • Receptors: Investigations into how this compound interacts with specific receptors could reveal insights into its mechanism of action.
  • Enzymes: Studies assessing enzyme inhibition or activation provide valuable information regarding its potential therapeutic roles.

Understanding these interactions is crucial for predicting the compound's behavior in biological systems and its therapeutic efficacy.

Several compounds share structural features with N-(1-Cyanocyclohexyl)-2-((4-ethoxyphenyl)amino)propanamide. Notable examples include:

Compound NameMolecular FormulaKey Features
N-(1-Cyanocyclohexyl)-2-(phenylamino)propanamideC18H22N2OLacks ethoxy substitution; potential anti-inflammatory activity
N-(1-Cyanopropanoyl)-2-(4-methylphenyl)propanamideC19H24N2ODifferent aryl substitution; explored for similar biological activities
N-(Cyclopentyl)-2-(4-fluorophenyl)propanamideC16H20FNDifferent cycloalkane; studied for neuroprotective effects

Uniqueness

The uniqueness of N-(1-Cyanocyclohexyl)-2-((4-ethoxyphenyl)amino)propanamide lies in its specific combination of a cyanide moiety and an ethoxyphenyl group, which may enhance its solubility and bioavailability compared to similar compounds. This structural arrangement may also influence its binding affinity and selectivity towards biological targets, making it particularly interesting for further pharmacological exploration.

The synthesis of N-(1-Cyanocyclohexyl)-2-((4-ethoxyphenyl)amino)propanamide typically involves sequential organic transformations to assemble its distinct molecular architecture. A representative pathway begins with the preparation of the cyanocyclohexyl precursor, followed by amide bond formation and subsequent coupling of the ethoxyphenylamino group.

Cyanocyclohexyl Intermediate Synthesis

The cyanocyclohexyl moiety is often synthesized via cyclohexanone derivatives. For example, cyclohexanone can undergo hydrazinecarboxylation to form methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate, which is subsequently oxidized to yield the nitrile group. This step is critical for establishing the steric and electronic properties of the final compound. Alternative routes involve Grignard reactions with allylmagnesium bromide to introduce stereochemical complexity, as demonstrated in the synthesis of related estradiol derivatives.

Amide Bond Formation

The central amide bond is constructed through coupling reactions between the cyanocyclohexyl amine and a propanoyl chloride derivative. A study utilizing microreactor technology achieved rapid amide formation by combining arylnitriles with activated carbonyls under continuous flow conditions, reducing reaction times from days to minutes. This approach highlights the potential for scalability in industrial applications.

Ethoxyphenylamino Substituent Introduction

The final step involves coupling the ethoxyphenylamino group to the propanamide backbone. Ullmann-type coupling reactions using copper catalysts have proven effective for forming C–N bonds under mild conditions. Optimized parameters, such as solvent choice (e.g., methanol or dimethylacetamide) and temperature control (40–50°C), are essential to minimize side reactions and maximize yield.

Table 1: Comparative Analysis of Multi-Step Synthesis Approaches

StepMethodologyYield (%)Key Reference
Cyanocyclohexyl PrepHydrazinecarboxylation/Oxidation92
Amide Bond FormationMicroreactor Coupling62–80
Substituent CouplingCopper-Catalyzed Ullmann Reaction91

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

315.19467705 g/mol

Monoisotopic Mass

315.19467705 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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